1-Chlorooctane

Description

BenchChem offers high-quality 1-Chlorooctane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chlorooctane including the price, delivery time, and more detailed information at info@benchchem.com.

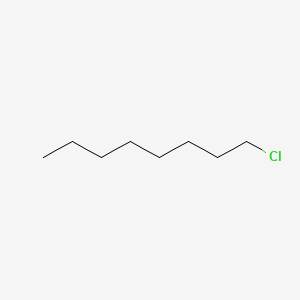

Structure

3D Structure

Properties

IUPAC Name |

1-chlorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNDHHGUSRIZDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021543 | |

| Record name | 1-Chlorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [HSDB] | |

| Record name | Octane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2875 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

181.5 °C @ 760 MM HG | |

| Record name | 1-CHLOROOCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

70 °C, 158 °F | |

| Record name | 1-Chlorooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2875 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLOROOCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER; SLIGHTLY SOLUBLE IN CARBON TETRACHLORIDE, SOL IN MOST ORG SOLVENTS | |

| Record name | 1-CHLOROOCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8738 @ 20 °C/4 °C | |

| Record name | 1-CHLOROOCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.95 [mmHg], 0.95 mm Hg at 25 °C | |

| Record name | 1-Chlorooctane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2875 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLOROOCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

111-85-3, 57214-71-8 | |

| Record name | 1-Chlorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057214718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLOROOCTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROOCTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1047328LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-CHLOROOCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-57.8 °C | |

| Record name | 1-CHLOROOCTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5551 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1-Chlorooctane: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers an in-depth examination of 1-chlorooctane, a versatile alkyl halide pivotal to numerous applications in organic synthesis and the chemical industry. The document synthesizes its core physical and chemical properties, reactivity, and established protocols for its handling and characterization. Designed for researchers, scientists, and professionals in drug development, this guide provides the foundational knowledge necessary for the effective and safe utilization of 1-chlorooctane in a laboratory and industrial setting.

Core Physicochemical Properties

1-Chlorooctane, also known as n-octyl chloride, is a colorless to pale yellow liquid with the chemical formula C₈H₁₇Cl.[1][2] Its utility as a solvent and an intermediate in organic synthesis is largely dictated by its physical and chemical characteristics.[3][4]

Physical Data Summary

A compilation of the key physical properties of 1-chlorooctane is presented below. These parameters are fundamental for designing experimental setups, particularly for purification and reaction condition optimization.

| Property | Value |

| Molecular Weight | 148.67 g/mol [1] |

| Boiling Point | 181-184 °C[5] |

| Melting Point | -61 °C[2] |

| Density | ~0.875 g/cm³ at 20-25 °C[1][5] |

| Flash Point | 61-68 °C (closed cup)[2][6][7] |

| Refractive Index | n20/D 1.430[1] |

| Vapor Pressure | 1 mm Hg at 22.2 °C[1] |

Solubility Profile

Due to its long alkyl chain, 1-chlorooctane is sparingly soluble in water.[1][5] However, it is readily miscible with most common organic solvents, including alcohols and ethers.[1][2][5] This solubility profile is advantageous in many chemical processes where separation and purification are critical.[1]

Chemical Reactivity and Synthetic Applications

The chemical behavior of 1-chlorooctane is dominated by the presence of the chlorine atom, which makes the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is harnessed in a variety of synthetic transformations.

Nucleophilic Substitution Reactions

As a primary alkyl halide, 1-chlorooctane readily participates in Sɴ2 reactions.[8] This allows for the introduction of the octyl group into various molecules, a key step in the synthesis of more complex compounds.[3]

Key Synthetic Applications

1-Chlorooctane is a crucial intermediate in the chemical and polymer industries.[1] Its applications include:

-

Alkylation Agent: It is frequently used as an alkylating agent in organic synthesis to introduce the octyl moiety.[3][5][9]

-

Monomer Synthesis: It plays a role in the synthesis of monomers for biodegradable polymers, which have applications in drug delivery and tissue engineering.[1][9]

-

Surfactant and Plasticizer Production: It serves as a raw material in the manufacturing of surfactants and plasticizers.[5][10]

-

Organometallic Chemistry: It is used in the preparation of organometallic compounds.[11]

-

UV Absorbers: There are reports of its use in the preparation of UV absorbers.[4]

Caption: Key synthetic applications stemming from 1-chlorooctane.

Experimental Protocols and Characterization

Synthesis of 1-Chlorooctane

Industrially, 1-chlorooctane can be synthesized by treating octanol with hydrogen chloride gas in the presence of a catalyst.[2] Another reported method involves the reaction of n-octanol with bis(trichloromethyl) carbonate.[4]

Analytical Characterization

The identity and purity of 1-chlorooctane are typically confirmed using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of 1-chlorooctane. The spectrum provides characteristic signals corresponding to the different protons in the molecule.[12]

3.2.2. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is commonly used to determine the molecular weight and fragmentation pattern of 1-chlorooctane, confirming its identity.[13][14]

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum of 1-chlorooctane displays characteristic absorption bands that correspond to the vibrational frequencies of its functional groups.[15]

Safety, Handling, and Storage

Hazard Identification

1-Chlorooctane is a combustible liquid and may cause irritation to the skin, eyes, and respiratory tract.[16] It is also considered very toxic to aquatic life with long-lasting effects.[6]

Recommended Handling Procedures

-

Ventilation: Use with adequate ventilation to minimize inhalation of vapors.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin and eye contact.[16][17]

-

Fire Safety: Keep away from heat, sparks, and open flames.[16] In case of fire, use water mist, alcohol-resistant foam, dry powder, or carbon dioxide to extinguish.[1]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[16]

Caption: Core safety protocols for handling 1-chlorooctane.

References

-

1-Chlorooctane: Comprehensive Overview and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 3, 2026, from [Link]

-

1-Chlorooctane 99%. (n.d.). Alchemist-chem. Retrieved January 3, 2026, from [Link]

-

111-85-3 1-Chlorooctane C8H17Cl, Formula,NMR,Boiling Point,Density,Flash Point. (n.d.). Molbase. Retrieved January 3, 2026, from [Link]

-

1-Chlorooctane MSDS/SDS | Supplier & Distributor. (n.d.). Sysem Chem. Retrieved January 3, 2026, from [Link]

-

1-Chlorooctane | C8H17Cl | CID 8142. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

Safety data sheet - 1-Chlorooctane. (n.d.). CPAChem. Retrieved January 3, 2026, from [Link]

-

SAFETY DATA SHEET - 1-Chlorooctane. (2014, May 29). Chem Service. Retrieved January 3, 2026, from [Link]

-

1-Chlorooctane (C8H17Cl), 500 grams. (n.d.). CP Lab Safety. Retrieved January 3, 2026, from [Link]

-

Octane, 1-chloro-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

Octane, 1-chloro-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]

-

Octane, 1-chloro- - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 3, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. 1-Chlorooctane 99% [qiji-chem.com]

- 6. cpachem.com [cpachem.com]

- 7. 1-氯辛烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 1-Chlorooctane | 57214-71-8 | Benchchem [benchchem.com]

- 9. 1-Chlorooctane | 111-85-3 [chemicalbook.com]

- 10. innospk.com [innospk.com]

- 11. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 1-Chlorooctane(111-85-3) 1H NMR spectrum [chemicalbook.com]

- 13. Octane, 1-chloro- [webbook.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Octane, 1-chloro- [webbook.nist.gov]

- 16. 1-Chlorooctane(111-85-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1-Chlorooctane (CAS 111-85-3)

Introduction

1-Chlorooctane, also known as n-octyl chloride, is a linear alkyl halide with the chemical formula C₈H₁₇Cl.[1] Identified by its CAS number 111-85-3, this colorless liquid is a versatile and fundamental reagent in the landscape of chemical research and industrial manufacturing.[2][3] Its significance lies in its role as a key intermediate for introducing the eight-carbon octyl moiety into various molecular frameworks, a common requirement in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] This guide provides an in-depth technical overview of 1-chlorooctane, from its fundamental properties to its practical applications and handling, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is paramount for its effective and safe use in experimental design. 1-Chlorooctane is a colorless, transparent liquid with a characteristic sweet odor.[3][4] It is insoluble in water but readily soluble in common organic solvents like ethanol and ether.[3][5] This solubility profile is crucial for its application in various reaction media and for subsequent product purification.

Table 1: Key Physicochemical Properties of 1-Chlorooctane

| Property | Value | Source(s) |

| CAS Number | 111-85-3 | [6][7] |

| Molecular Formula | C₈H₁₇Cl | [1][6] |

| Molecular Weight | 148.67 g/mol | [3][6] |

| Appearance | Colorless liquid | [4][5][6] |

| Boiling Point | 181.5 - 183 °C | [3][6][8] |

| Melting Point | -57.8 to -61 °C | [3][6][8] |

| Density | 0.8738 - 0.875 g/mL at 20-25 °C | [3][5][6] |

| Flash Point | 61 - 70 °C (141.8 - 158 °F) | [6][9] |

| Refractive Index | 1.4305 at 20 °C | [3][6] |

| Solubility in Water | Insoluble (0.02 g/L) | [3][5][6] |

| logP (Octanol/Water) | 4.73 | [6] |

Synthesis of 1-Chlorooctane

The synthesis of 1-chlorooctane is well-established, with several methods available to researchers and manufacturers. The choice of synthetic route often depends on factors such as scale, desired purity, and available starting materials.

From n-Octanol

The most common laboratory and industrial preparation of 1-chlorooctane involves the chlorination of n-octanol.[6] Several chlorinating agents can be employed:

-

Thionyl Chloride (SOCl₂): This is a widely adopted method due to its high efficiency.[1] The reaction of n-octanol with thionyl chloride proceeds via a nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of SOCl₂, forming a chlorosulfite intermediate. This intermediate then decomposes to yield 1-chlorooctane, sulfur dioxide (SO₂), and hydrochloric acid (HCl).[1] The gaseous nature of the byproducts simplifies purification.

-

Hydrogen Chloride (HCl): Anhydrous hydrogen chloride can be bubbled through n-octanol to produce 1-chlorooctane.[6][10] This method is straightforward but may require longer reaction times or higher temperatures.

-

Bis(trichloromethyl) Carbonate (Triphosgene): A safer alternative to phosgene, triphosgene reacts with n-octanol in the presence of an organic amine catalyst (e.g., triethylamine) to afford 1-chlorooctane.[1][10][11] This method is noted for its high yield and reduced safety hazards.[10]

Halogen Exchange

Another synthetic approach is the Finkelstein reaction, which involves the treatment of an alkyl bromide (e.g., 1-bromooctane) with a chloride salt, typically sodium chloride, in a suitable solvent like acetone.[1] The reaction equilibrium is driven by the precipitation of the less soluble sodium bromide.

Key Reactions and Mechanistic Insights

The reactivity of 1-chlorooctane is dominated by nucleophilic substitution, where the chlorine atom acts as a leaving group. As a primary alkyl halide, it predominantly undergoes the Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1] This is due to the minimal steric hindrance around the electrophilic carbon atom, which allows for a backside attack by the nucleophile.[12]

The Sₙ2 mechanism is a concerted, one-step process where the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks.[12] This leads to an inversion of stereochemistry if the carbon atom is a chiral center.

Caption: Generalized Sₙ2 mechanism for 1-chlorooctane.

Common nucleophiles that react with 1-chlorooctane include:

-

Hydroxide (OH⁻): Forms octan-1-ol.

-

Alkoxides (RO⁻): Forms ethers.

-

Cyanide (CN⁻): Forms nonanenitrile.

-

Iodide (I⁻): Forms 1-iodooctane (Finkelstein reaction).[13]

-

Amines (RNH₂, R₂NH, R₃N): Forms octylamines.

Applications in Organic Synthesis and Drug Development

The utility of 1-chlorooctane as a versatile building block is evident in its wide range of applications.

-

Alkylation Agent: It is frequently used to introduce the lipophilic octyl group into various molecules to modify their physical and biological properties, such as solubility and bioavailability.[1][6]

-

Pharmaceutical Intermediates: 1-Chlorooctane is a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][14]

-

Surfactant Production: It is a key raw material in the manufacturing of surfactants and quaternary ammonium compounds.[15]

-

Material Science: It is used in the functionalization of polymers and the preparation of hydrophobic coatings.[1][3] For example, it can be used for the hydrophobic modification of ω-carrageenan polymers.[3]

-

Ionic Liquids: 1-Chlorooctane reacts with imidazole or pyridine derivatives to form the cationic component of ionic liquids.[1]

Experimental Protocol: Synthesis of Octyl Phenyl Ether

This protocol details a representative nucleophilic substitution reaction using 1-chlorooctane to synthesize octyl phenyl ether, a common fragrance ingredient and organic intermediate. This Williamson ether synthesis is a classic example of an Sₙ2 reaction.

Materials:

-

1-Chlorooctane (1.0 eq)

-

Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenol and anhydrous DMF.

-

Base Addition: Stir the solution and add anhydrous potassium carbonate.

-

Addition of 1-Chlorooctane: Slowly add 1-chlorooctane to the reaction mixture.

-

Reaction: Heat the mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with 1M aqueous sodium hydroxide, followed by water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure octyl phenyl ether.

Sources

- 1. 1-Chlorooctane | 57214-71-8 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. What is 1-Chlorooctane - Properties & Specifications [histry-chem.com]

- 5. 1-Chlorooctane 99% [qiji-chem.com]

- 6. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Chlorooctane | CymitQuimica [cymitquimica.com]

- 8. 1-Chlorooctane | 111-85-3 [chemicalbook.com]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. Page loading... [guidechem.com]

- 11. CN100415702C - A kind of synthetic method of 1-chlorooctane - Google Patents [patents.google.com]

- 12. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]

- 13. benchchem.com [benchchem.com]

- 14. What Is Chlorooctane And Market Analysis [yufenggp.com]

- 15. innospk.com [innospk.com]

Synthesis of 1-Chlorooctane from n-Octanol: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview for the synthesis of 1-chlorooctane from n-octanol, a fundamental transformation in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to deliver an in-depth analysis of the prevalent synthetic methodologies. We will explore the mechanistic underpinnings, provide detailed, field-proven experimental protocols, and offer a comparative analysis of key methods, including chlorination with thionyl chloride, the Appel reaction, and hydrochlorination using concentrated HCl. The guide is structured to empower the practicing scientist with the causal understanding necessary for effective reaction selection, optimization, and troubleshooting. All quantitative data is summarized for clarity, and key workflows are visualized through diagrams to enhance comprehension.

Introduction: The Significance of 1-Chlorooctane

1-Chlorooctane, a linear alkyl halide, is a versatile chemical intermediate with significant applications across various sectors of the chemical industry.[1] Its utility stems from its bifunctional nature: a lipophilic eight-carbon chain and a reactive carbon-chlorine bond. This structure makes it an excellent alkylating agent for introducing the octyl group into a wide range of molecules, a common strategy in the synthesis of pharmaceuticals, agrochemicals, and materials science.[1][2] For instance, it is a key precursor in the manufacture of organometallic compounds, quaternary ammonium salts used as phase-transfer catalysts, and as a stabilizer for certain organomagnesium reagents.[1]

The conversion of the readily available and bio-based n-octanol to 1-chlorooctane is a cornerstone reaction. However, the seemingly straightforward substitution of a hydroxyl group with a chloride is nuanced. The choice of chlorinating agent dictates the reaction mechanism, operational complexity, safety considerations, and ultimately, the efficiency and scalability of the process. This guide aims to provide the detailed technical knowledge required to navigate these choices effectively.

Physicochemical & Spectroscopic Properties

A thorough understanding of the physical and spectral properties of both the starting material and the final product is essential for monitoring reaction progress and confirming product identity and purity.

Table 1: Physicochemical Properties of n-Octanol and 1-Chlorooctane

| Property | n-Octanol | 1-Chlorooctane |

| CAS Number | 111-87-5 | 111-85-3 |

| Molecular Formula | C₈H₁₈O | C₈H₁₇Cl |

| Molecular Weight | 130.23 g/mol | 148.67 g/mol [1] |

| Boiling Point | 195 °C | 181.5 °C[1] |

| Density | 0.824 g/mL | 0.874 g/mL at 20 °C[1] |

| Refractive Index (n²⁰/D) | ~1.429 | ~1.4305[1] |

Spectroscopic Data:

-

n-Octanol:

-

1-Chlorooctane:

-

¹H NMR (CDCl₃): δ 3.54 (t, 2H), 1.76 (quint, 2H), 1.29 (m, 10H), 0.89 (t, 3H).

-

¹³C NMR (CDCl₃): δ 45.2, 32.6, 31.8, 29.2, 28.9, 26.8, 22.6, 14.1.

-

IR (liquid film): C-H stretches (2955-2855 cm⁻¹), C-Cl stretch (~725 cm⁻¹).

-

Synthetic Methodologies: A Comparative Analysis

The conversion of n-octanol to 1-chlorooctane is primarily a nucleophilic substitution reaction. The hydroxyl group is a poor leaving group, and therefore, all successful methods rely on its in-situ conversion into a more labile species. We will discuss three principal methods: the use of thionyl chloride (SOCl₂), the Appel reaction, and reaction with hydrogen chloride (HCl).

Method 1: Thionyl Chloride (SOCl₂)

This is one of the most common and efficient laboratory methods for converting primary alcohols to alkyl chlorides.[7][8] The key advantage of this reagent is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[8][9]

Mechanism:

The reaction mechanism is dependent on the presence or absence of a base like pyridine.[10]

-

In the absence of a base (Sₙi mechanism): The alcohol attacks the thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate can then collapse via a concerted mechanism where the chlorine is delivered from the chlorosulfite itself to the carbon, with retention of stereochemistry. This is known as the Sₙi (Substitution Nucleophilic internal) mechanism.[10]

-

In the presence of pyridine (Sₙ2 mechanism): Pyridine, a nucleophilic base, reacts with the alkyl chlorosulfite intermediate. The chloride ion displaced in the first step then acts as a nucleophile, attacking the carbon in a classic Sₙ2 fashion, leading to inversion of stereochemistry.[10] For a primary alcohol like n-octanol, which is achiral, the stereochemical outcome is not a concern, but the choice of conditions can influence reactivity and side reactions. The Sₙ2 pathway is generally favored for primary alcohols.[11]

Figure 1: Sₙ2 Mechanism with Thionyl Chloride and Pyridine.

Experimental Protocol (Thionyl Chloride with Pyridine):

-

Apparatus Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution to neutralize HCl and SO₂ gases.

-

Reagent Charging: To the flask, add n-octanol (1 eq.). Cool the flask in an ice bath.

-

Reaction: Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred alcohol, maintaining the temperature below 10 °C. After the addition is complete, add pyridine (1.2 eq.) dropwise.

-

Heating: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (typically around 70-80 °C) and monitor the reaction progress by TLC or GC analysis.[12]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude 1-chlorooctane can be purified by fractional distillation under reduced pressure to yield the pure product.

Advantages:

-

High yields for primary alcohols.

-

Gaseous byproducts simplify purification.[8]

Disadvantages:

-

Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[13]

-

The reaction generates corrosive HCl gas.

-

Care must be taken to control the temperature during addition to avoid side reactions.

Method 2: The Appel Reaction

The Appel reaction provides a mild and generally high-yielding method for converting primary and secondary alcohols to the corresponding alkyl chlorides using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[14][15]

Mechanism:

The reaction is driven by the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. The mechanism proceeds via several steps:

-

Formation of a phosphonium salt from the reaction of PPh₃ and CCl₄.

-

Deprotonation of the alcohol by the trichloromethanide anion.

-

The resulting alkoxide attacks the phosphonium salt to form an alkoxyphosphonium intermediate.

-

A chloride ion then displaces the triphenylphosphine oxide in an Sₙ2 reaction, yielding the alkyl chloride.[15][16]

Figure 2: The Appel Reaction Mechanism.

Experimental Protocol (Appel Reaction):

-

Apparatus Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet.

-

Reagent Charging: Charge the flask with triphenylphosphine (1.3 eq.) and carbon tetrachloride (which acts as both reagent and solvent).[17]

-

Reaction: Add n-octanol (1.0 eq.) to the stirred solution. Heat the reaction mixture under reflux for 1-3 hours. Monitor the reaction by TLC or GC.

-

Work-up: Cool the reaction mixture to room temperature. Add pentane or hexane to precipitate the triphenylphosphine oxide.

-

Filtration: Filter the mixture through a pad of Celite to remove the precipitated triphenylphosphine oxide. Wash the filter cake with additional pentane or hexane.

-

Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by fractional distillation under vacuum.

Advantages:

-

Mild, neutral reaction conditions, suitable for sensitive substrates.[17]

-

Generally high yields.[14]

-

Avoids carbocation rearrangements.[16]

Disadvantages:

-

Use of carbon tetrachloride, which is a toxic and ozone-depleting substance.[1]

-

Stoichiometric amounts of triphenylphosphine oxide are produced, which can sometimes be difficult to separate from the product.

-

The cost of triphenylphosphine can be a consideration for large-scale synthesis.

Method 3: Hydrogen Chloride (HCl)

Direct conversion of n-octanol to 1-chlorooctane can be achieved using concentrated hydrochloric acid. For primary alcohols, this reaction is typically slow and requires a catalyst, such as zinc chloride (ZnCl₂), to enhance the reaction rate.[7][8]

Mechanism:

The reaction proceeds via an Sₙ2 mechanism for primary alcohols.[18]

-

The Lewis acid, ZnCl₂, coordinates to the oxygen atom of the alcohol, making the hydroxyl group a better leaving group.

-

Alternatively, in the presence of a high concentration of strong acid (HCl), the alcohol can be protonated to form an oxonium ion, R-OH₂⁺.

-

The chloride ion, a good nucleophile in this medium, then attacks the carbon atom in an Sₙ2 displacement, expelling water (or the zinc-complexed species).

Figure 3: HCl/ZnCl₂ Mechanism for Primary Alcohols.

Experimental Protocol (HCl/ZnCl₂):

-

Apparatus Setup: In a fume hood, set up a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Charging: To the flask, add n-octanol (1.0 eq.), concentrated hydrochloric acid (excess, e.g., 2.5 eq.), and a catalytic amount of anhydrous zinc chloride. A phase-transfer catalyst can also be employed to improve yields.[19]

-

Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring. The reaction can be monitored by taking aliquots of the organic layer and analyzing by GC. The reaction may require several hours to overnight for good conversion.[19]

-

Work-up: After cooling, transfer the mixture to a separatory funnel. The organic layer (top layer) should be separated.

-

Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acid), and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous calcium chloride or sodium sulfate, filter, and concentrate by rotary evaporation.

-

Purification: Purify the crude 1-chlorooctane by fractional distillation under reduced pressure.

Advantages:

-

Reagents are inexpensive and readily available.

-

Scalable process.

Disadvantages:

-

Reaction rates for primary alcohols are slow, often requiring prolonged heating.[20]

-

The reaction is an equilibrium process, and an excess of HCl is needed to drive it to completion.

-

Potential for side reactions, such as the formation of di-n-octyl ether, especially at high temperatures.[21]

-

The use of a strong acid may not be suitable for substrates with acid-sensitive functional groups.

Alternative Method: Bis(trichloromethyl) Carbonate (Triphosgene)

A patented method describes the use of bis(trichloromethyl) carbonate, also known as triphosgene, as a chlorinating agent. This method is presented as a safer alternative to using phosgene or thionyl chloride.[5] The reaction is typically carried out in an organic solvent in the presence of an organic amine catalyst.[5]

Reported Conditions:

-

Reagents: n-octanol, bis(trichloromethyl) carbonate, and an organic amine catalyst (e.g., triethylamine, pyridine).[5]

-

Solvent: Toluene or chlorobenzene.[5]

-

Temperature: 60-150 °C.[5]

-

Time: 4-9 hours.[5]

-

Yields: Reported to be high, in the range of 80-95%.[5]

This method avoids some of the highly corrosive and hazardous reagents of other methods, but the cost and availability of bis(trichloromethyl) carbonate may be a consideration.

Comparative Summary and Selection Criteria

The choice of synthetic method depends on several factors including the scale of the reaction, the presence of other functional groups, cost, and available equipment.

Table 2: Comparison of Synthetic Methods for 1-Chlorooctane

| Parameter | Thionyl Chloride (SOCl₂) | Appel Reaction | Hydrogen Chloride (HCl) | Bis(trichloromethyl) Carbonate |

| Typical Yield | High (often >90%) | High (75-95%)[17] | Moderate to Good (can reach ~87%)[19] | High (80-95%)[5] |

| Reaction Conditions | Reflux, often with a base | Mild, neutral, reflux | Harsh, acidic, prolonged reflux | 60-150 °C, catalytic base |

| Key Reagents | SOCl₂, Pyridine (optional) | PPh₃, CCl₄ | Conc. HCl, ZnCl₂ (catalyst) | (Cl₃CO)₂CO, organic amine |

| Byproducts | SO₂(g), HCl(g) | Ph₃P=O(s), CHCl₃(l) | H₂O(l) | CO₂(g), HCl(g) |

| Work-up Complexity | Moderate (gaseous byproducts) | Moderate (filtration of PPh₃=O) | Simple (phase separation) | Moderate |

| Safety Concerns | SOCl₂ is highly toxic/corrosive | CCl₄ is toxic/ozone-depleting | Conc. HCl is corrosive | Reagents are hazardous |

| Scalability | Good | Moderate (cost, byproduct removal) | Excellent | Good |

| Cost | Moderate | High | Low | Moderate to High |

Troubleshooting and Optimization

Common Side Reactions:

-

Ether Formation: Particularly in the acid-catalyzed HCl method, intermolecular dehydration of two molecules of n-octanol can lead to the formation of di-n-octyl ether.[21] This can be minimized by using a sufficient excess of HCl and ensuring efficient mixing.

-

Elimination: While less common for primary alcohols, high reaction temperatures can potentially lead to elimination to form 1-octene. This is more of a concern for secondary and tertiary alcohols.

Optimization Strategies:

-

Anhydrous Conditions: For the thionyl chloride and Appel reactions, the use of dry solvents and glassware is crucial to prevent hydrolysis of the reagents, which would lower the yield.

-

Temperature Control: Careful control of the addition rate and reaction temperature, especially with the highly reactive thionyl chloride, can prevent unwanted side reactions.

-

Catalyst Choice: In the HCl method, the choice and amount of catalyst (ZnCl₂ or a phase-transfer catalyst) can significantly impact the reaction rate and yield.[19]

-

Purification: Fractional distillation is a highly effective method for separating 1-chlorooctane from unreacted n-octanol and higher-boiling side products like di-n-octyl ether. Careful control of the distillation parameters is key to achieving high purity.

Conclusion

The synthesis of 1-chlorooctane from n-octanol can be successfully achieved through several reliable methods. The thionyl chloride method offers high efficiency and the convenience of gaseous byproducts, making it a popular choice for laboratory-scale synthesis, provided appropriate safety precautions are taken. The Appel reaction provides a mild, neutral alternative that is suitable for more sensitive substrates, though it involves more expensive reagents and a solid byproduct. For large-scale industrial production, the direct use of hydrogen chloride is economically attractive due to the low cost of reagents, despite its slower reaction rate and harsher conditions. The bis(trichloromethyl) carbonate method presents a promising alternative with high yields and improved safety profile over some traditional reagents.

Ultimately, the optimal method is dictated by the specific requirements of the synthesis, balancing factors of yield, purity, cost, safety, and scale. This guide provides the foundational knowledge for making an informed decision and successfully executing this important chemical transformation.

References

- CN100415702C - A kind of synthetic method of 1-chlorooctane - Google Patents. [URL: https://patents.google.

- FTIR spectra of n-octanol in the condensed state - ResearchGate. [URL: https://www.researchgate.

- 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Chlorooctane]

- Appel Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/appel-reaction.shtm]

- 10.9 Reactions of Alcohols with Thionyl Chloride - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Reactions_of_Alcohols/10.09%3A_Reactions_of_Alcohols_with_Thionyl_Chloride]

- 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001183). [URL: https://hmdb.ca/spectra/nmr_one_d/HMDB0001183]

- The Synthesis of Primary Alkyl Chlorides from Alcohols and Hydrogen Chloride in Hexamethylphosphoric Triamide. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v75-515]

- Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5589481/]

- P. Margaretha Among numerous methods for the preparation of chloroalkanes the most important in the laboratory is that from alco - Thieme Connect. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/sos-SD-035-00135.pdf]

- Reaction Procedure of Appel Reaction & Workup. [URL: https://www.synarchive.com/reaction/83]

- How is 1-Chlorooctane used in chemical synthesis? - FAQ - Guidechem. [URL: https://www.guidechem.com/faq/how-is-1-chlorooctane-used-in-chemical-synthesis-item-1002306.html]

- Making Alkyl Halides From Alcohols - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

- SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [URL: https://www.masterorganicchemistry.com/2014/02/10/socl2-mechanisms-sn2-vs-sni/]

- SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides - Chemistry Steps. [URL: https://www.chemistrysteps.com/socl2-and-pbr3-for-conversion-of-alcohols-to-alkyl-halides/]

- Appel Reaction: Mechanism & Examples - NROChemistry. [URL: https://www.nro-chem.com/appel-reaction/]

- dioctyl ether, 629-82-3 - The Good Scents Company. [URL: http://www.thegoodscentscompany.

- "CHEM 222, Chapter 11: Reaction of Alcohols with Thionyl Chloride" by Katie Garber. [URL: https://digitalcommons.snc.edu/garberchemistryvideos/49/]

- Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? - Yufeng. [URL: https://www.yfsign.

- Help with thionyl chloride halogenation : r/OrganicChemistry - Reddit. [URL: https://www.reddit.

- bmse000970 1-Octanol at BMRB. [URL: https://bmrb.io/metabolomics/mol_summary/bmse000970_1-Octanol]

- 10.5 Preparing Alkyl Halides from Alcohols – Organic Chemistry: A Tenth Edition. [URL: https://wwnorton.com/college/chemistry/organic-chemistry-10e/full-book/chapter-10/section-10-5.aspx]

- Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄) - OrgoSolver. [URL: https://orgosolver.

- Synthesis of 1-octanol and 1,1-dioctyl ether from biomass-derived platform chemicals. [URL: https://pubmed.ncbi.nlm.nih.gov/22777926/]

- Basic 1H- and 13C-NMR Spectroscopy. [URL: https://pubs.rsc.org/book/978-0-85404-662-3/chapter/111504/basic-1h-and-13c-nmr-spectroscopy]

- What Is Chlorooctane And Market Analysis - Yufeng. [URL: https://www.yfsign.com/news/what-is-chlorooctane-and-market-analysis.html]

- Why is thionyl chloride preferred for preparing alkyl chlorides from alcohols?. [URL: https://www.toppr.

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/125156]

- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - UT Southwestern Medical Center. [URL: https://www.utsouthwestern.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [URL: https://www.masterorganicchemistry.com/2011/12/03/thionyl-chloride-socl2-reaction-with-carboxylic-acids-to-give-acid-halides/]

- Dicaprylyl Ether | C16H34O | CID 12399 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Dicaprylyl-Ether]

- Alcohol to Chloride - Common Conditions. [URL: https://www.commonchemistry.com/protocol/common-reactions/alcohol-to-halide/alcohol-to-chloride.html]

- 13 C NMR Chemical Shifts - Oregon State University. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.04%3A_13C_NMR_Spectroscopy%3A_Signal_Averaging_and_FT-NMR]

Sources

- 1. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. bmse000970 1-Octanol at BMRB [bmrb.io]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. CN100415702C - A kind of synthetic method of 1-chlorooctane - Google Patents [patents.google.com]

- 6. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [fr.yufenggp.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 12. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 13. reddit.com [reddit.com]

- 14. Appel Reaction [organic-chemistry.org]

- 15. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. orgosolver.com [orgosolver.com]

- 17. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. 10.5 Preparing Alkyl Halides from Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 1-Chlorooctane for Advanced Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-chlorooctane (n-octyl chloride), a pivotal alkyl halide in organic synthesis and pharmaceutical development. Moving beyond basic data, this document elucidates the practical applications, reaction mechanisms, and safety protocols necessary for its effective and safe utilization in a laboratory setting.

Core Molecular and Physical Properties

1-Chlorooctane is a saturated, linear alkyl halide. Its core identity is defined by its chemical formula and molecular weight, which are fundamental to all stoichiometric and analytical calculations.

The molecular formula of 1-chlorooctane is C₈H₁₇Cl [1][2][3][4]. This formula indicates a backbone of eight carbon atoms with seventeen hydrogen atoms and a single terminal chlorine atom.

The molecular weight is 148.67 g/mol [1][5][6]. This value is critical for converting between mass and molar quantities in reaction planning and analysis.

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 1-chlorooctane | PubChem[1] |

| Synonyms | n-Octyl chloride, Octyl chloride, Capryl chloride | NIST, PubChem[1][2][4] |

| CAS Number | 111-85-3 | TCI, NIST[2][4] |

| Molecular Formula | C₈H₁₇Cl | PubChem[1] |

| Molecular Weight | 148.67 g/mol | Sigma-Aldrich[5] |

| Appearance | Colorless liquid | HSDB[1] |

| Density | 0.875 g/mL at 25 °C | Sigma-Aldrich[5] |

| Boiling Point | 183 °C | Sigma-Aldrich[5] |

| Melting Point | -61 °C | Sigma-Aldrich[5] |

| Flash Point | 61 °C (141.8 °F) - closed cup | Sigma-Aldrich[5] |

| Refractive Index | n20/D 1.430 | Sigma-Aldrich[5] |

Synthesis Pathway: From 1-Octanol to 1-Chlorooctane

The most reliable and common laboratory-scale synthesis of 1-chlorooctane is via the nucleophilic substitution of 1-octanol using thionyl chloride (SOCl₂). This method is favored over using hydrochloric acid due to the clean nature of the reaction; the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, simplifying purification.

Causality of Reagent Choice:

-

Thionyl Chloride (SOCl₂): Acts as both the chlorinating agent and a dehydrating agent. Its reaction with the hydroxyl group of 1-octanol forms a chlorosulfite intermediate, which is highly reactive.

-

Pyridine or DMF (Optional Catalyst): A weak base like pyridine is often added to neutralize the HCl gas produced during the reaction. This prevents potential side reactions and drives the equilibrium towards the product.

-

Anhydrous Conditions: The exclusion of water is critical. Thionyl chloride reacts violently with water to produce HCl and SO₂, which would consume the reagent and introduce impurities.

Caption: Workflow for the synthesis of 1-chlorooctane.

Detailed Experimental Protocol: Synthesis with Thionyl Chloride

-

Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the system is under an inert atmosphere.

-

Reagent Addition: Charge the flask with 1-octanol. Cool the flask in an ice bath. Add thionyl chloride (SOCl₂) dropwise via the dropping funnel over 30-60 minutes. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to a gentle reflux (approximately 70-80°C) and maintain for 2-4 hours, monitoring by TLC or GC until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize HCl), water, and finally a saturated sodium chloride (brine) solution.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield pure 1-chlorooctane.

Core Reactivity and Applications in Drug Development

As a primary alkyl halide, 1-chlorooctane is an excellent substrate for Sₙ2 reactions and a precursor for organometallic reagents.

Key Applications:

-

Lipophilicity Modification: In drug development, the covalent attachment of the C8 alkyl chain from 1-chlorooctane is a common strategy to increase the lipophilicity of a lead compound. This can enhance membrane permeability and modulate the pharmacokinetic profile (ADME) of a drug candidate[6].

-

Grignard Reagent Formation: It readily reacts with magnesium metal in anhydrous ether to form octylmagnesium chloride (CH₃(CH₂)₇MgCl), a potent Grignard reagent. This nucleophile can be used to form new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

-

Alkylation Agent: It serves as an electrophile for alkylating various nucleophiles, including amines, thiols, and the oxygen of alcohols or phenols (in Williamson ether synthesis), to introduce the n-octyl group.

Caption: Key synthetic pathways involving 1-chlorooctane.

Safety, Handling, and Storage

Proper handling of 1-chlorooctane is essential for laboratory safety.

-

Hazards: It is a combustible liquid and may be harmful if swallowed and enters airways. It is also very toxic to aquatic life with long-lasting effects.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

1-Chlorooctane | C8H17Cl | CID 8142 - PubChem. Source: National Center for Biotechnology Information, PubChem, URL: [Link]

-

Octane, 1-chloro- - NIST Chemistry WebBook. Source: National Institute of Standards and Technology, URL: [Link]

-

Octane, 1-chloro- - NIST. Source: National Institute of Standards and Technology, URL: [Link]

Sources

- 1. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Octane, 1-chloro- [webbook.nist.gov]

- 3. 1-Chlorooctane | CymitQuimica [cymitquimica.com]

- 4. Octane, 1-chloro- [webbook.nist.gov]

- 5. 1-Chlorooctane 99 111-85-3 [sigmaaldrich.com]

- 6. 1-Chlorooctane | 57214-71-8 | Benchchem [benchchem.com]

The Solubility Profile of 1-Chlorooctane in Organic Solvents: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 1-chlorooctane, a versatile haloalkane utilized in a myriad of applications ranging from organic synthesis to the formulation of advanced materials. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive understanding of 1-chlorooctane's behavior in various organic media. The guide delves into the molecular interactions governing solubility, presents available qualitative and quantitative data, introduces predictive models such as Hansen Solubility Parameters, and furnishes a detailed experimental protocol for determining solubility in the laboratory. This document is designed to be a critical resource for optimizing reaction conditions, developing robust formulations, and streamlining purification processes involving 1-chlorooctane.

Introduction: The Significance of 1-Chlorooctane in Scientific Applications

1-Chlorooctane (C₈H₁₇Cl) is a colorless, transparent liquid with a molecular weight of 148.67 g/mol .[1][2] Its utility as a chemical intermediate and solvent is well-established in both industrial and research settings.[1] The compound's long alkyl chain and single chlorine atom impart a unique combination of nonpolar and weakly polar characteristics, making it a valuable building block in organic synthesis, particularly in the formation of other chlorinated compounds and as an alkylating agent.[2][3] Furthermore, its specific physicochemical properties are leveraged in the production of surfactants, lubricants, and in the hydrophobic modification of polymers.[2][4]

A thorough understanding of the solubility of 1-chlorooctane in organic solvents is paramount for its effective application. Solubility dictates the choice of reaction media, influences reaction kinetics and equilibrium, and is a critical factor in downstream processing, including extraction, purification, and formulation. This guide aims to provide a detailed and practical overview of the solubility of 1-chlorooctane, empowering researchers to make informed decisions in their experimental design and process development.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of one substance in another is governed by the principle of "like dissolves like," which, from a chemical perspective, relates to the similarity of intermolecular forces between the solute and solvent molecules. The dissolution process involves the disruption of intermolecular forces within the pure solute and pure solvent, and the formation of new intermolecular forces between the solute and solvent molecules.

For 1-chlorooctane, the primary intermolecular forces at play are:

-

Van der Waals Forces (Dispersion Forces): These are the predominant forces due to the long, nonpolar octyl chain. These temporary, induced dipoles are the primary drivers of its solubility in nonpolar solvents.

-

Dipole-Dipole Interactions: The carbon-chlorine bond introduces a permanent dipole moment, contributing a weakly polar character to the molecule. This allows for favorable interactions with other polar molecules.

The interplay of these forces dictates the solubility of 1-chlorooctane in a given organic solvent. Solvents with a similar balance of nonpolar and weakly polar characteristics are expected to be the most effective at dissolving 1-chlorooctane.

Hansen Solubility Parameters (HSP): A Predictive Tool

Hansen Solubility Parameters offer a more quantitative approach to predicting solubility by deconvoluting the total cohesive energy of a substance into three components:

-

δd (Dispersion): Representing the energy from dispersion forces.

-

δp (Polar): Representing the energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy from hydrogen bonds.

Table 1: Estimated Hansen Solubility Parameters for 1-Chlorooctane

| Parameter | δd (MPa⁰.⁵) | δp (MPa⁰.⁵) | δh (MPa⁰.⁵) |

| 1-Chlorooctane (Estimated) | 16.5 | 3.5 | 2.0 |

Note: These values are estimations and should be used as a predictive guide. Experimental verification is recommended.

The relatively high δd value reflects the significance of the nonpolar octyl chain, while the smaller δp and δh values quantify its weakly polar and non-hydrogen-bonding nature. This profile suggests high solubility in solvents with a strong dispersion character and moderate polarity, and poor solubility in solvents with strong hydrogen bonding capabilities, such as water.

Qualitative and Quantitative Solubility of 1-Chlorooctane

Based on available literature, a comprehensive picture of 1-chlorooctane's solubility can be constructed.

Qualitative Solubility

1-Chlorooctane is consistently reported to be insoluble or sparingly soluble in water .[2][6][7] Conversely, it is described as very soluble or miscible with a wide range of common organic solvents , including:

-

Halogenated Solvents: It is sparingly soluble in carbon tetrachloride.[6][10]

-

Aromatic Hydrocarbons: Expected to be highly soluble in solvents like toluene and benzene due to their nonpolar nature.

-

Aliphatic Hydrocarbons: High solubility is anticipated in solvents like hexane and cyclohexane.

-

Ketones: Such as acetone, where solubility is expected to be moderate to high.

-

Esters: Like ethyl acetate, where good solubility is predicted.

-

Polar Aprotic Solvents: Lower solubility is expected in highly polar aprotic solvents like dimethyl sulfoxide (DMSO).[3]

Quantitative Solubility Data

Obtaining precise, publicly available quantitative solubility data for 1-chlorooctane across a broad spectrum of organic solvents is challenging. The following table summarizes the available information and provides estimations based on the principle of "like dissolves like" and the estimated Hansen Solubility Parameters.

Table 2: Quantitative Solubility of 1-Chlorooctane in Common Organic Solvents at Standard Conditions (25 °C, 1 atm)

| Solvent | Chemical Formula | Polarity | Predicted Solubility ( g/100 g solvent) |

| Nonpolar Solvents | |||

| Hexane | C₆H₁₄ | Nonpolar | > 50 (Miscible) |

| Toluene | C₇H₈ | Nonpolar | > 50 (Miscible) |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Sparingly Soluble[6] |

| Polar Aprotic Solvents | |||

| Diethyl Ether | (C₂H₅)₂O | Low | Very Soluble[6] |

| Tetrahydrofuran (THF) | C₄H₈O | Moderate | > 50 (Miscible)[11][12] |

| Acetone | C₃H₆O | Moderate | > 30 |

| Ethyl Acetate | C₄H₈O₂ | Moderate | > 40 |

| Dimethylformamide (DMF) | C₃H₇NO | High | ~ 10-20 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | < 10[3] |

| Polar Protic Solvents | |||

| Methanol | CH₃OH | High | Miscible[8] |

| Ethanol | C₂H₅OH | High | Very Soluble[6] |

| 1-Propanol | C₃H₈O | Moderate | > 50 (Miscible) |

| 1-Butanol | C₄H₁₀O | Moderate | > 50 (Miscible) |

| Water | H₂O | Very High | Insoluble (0.002 g/100g )[2][7] |

Note: The quantitative values are largely predictive and should be experimentally verified for critical applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise knowledge of 1-chlorooctane's solubility in a specific organic solvent, direct experimental determination is essential. The following protocol outlines a reliable method for this purpose.

Materials and Equipment

-

1-Chlorooctane (high purity)

-

Selected organic solvent(s) (high purity)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or heating block

-

Vials or test tubes with secure caps

-

Magnetic stirrer and stir bars

-

Calibrated pipettes or syringes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or another suitable analytical instrument (e.g., refractometer, densitometer).

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 1-chlorooctane.

Causality in Experimental Choices

-

Extended Equilibration Time: A long equilibration period with vigorous stirring is crucial to ensure that the solution reaches true thermodynamic equilibrium, providing an accurate measure of the saturation solubility.

-

Careful Supernatant Extraction: It is imperative to avoid transferring any undissolved 1-chlorooctane into the aliquot for analysis, as this would lead to an overestimation of solubility. Allowing the solution to settle and carefully extracting only the clear liquid is a critical step.

-

Use of a Calibrated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy of the analytical method used to quantify the concentration of 1-chlorooctane in the saturated solution. A pre-calibrated Gas Chromatograph is a highly reliable method for this purpose.

Practical Implications and Applications

The solubility profile of 1-chlorooctane has direct consequences for its use in various scientific and industrial domains:

-

Organic Synthesis: As a reactant or solvent, its solubility in common reaction media like ethers, hydrocarbons, and chlorinated solvents allows for homogeneous reaction conditions, often leading to improved reaction rates and yields. Its immiscibility with water is advantageous for work-up procedures involving aqueous extractions.

-

Drug Development and Formulation: In the pharmaceutical industry, understanding the solubility of intermediates like 1-chlorooctane is critical for process development and purification. For formulation purposes, its solubility characteristics can inform the selection of excipients and delivery systems.

-

Polymer Science: 1-Chlorooctane is used in the modification of polymers.[4] Its solubility in the polymerization medium is essential for achieving uniform modification and desired polymer properties.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 1-chlorooctane in organic solvents, integrating theoretical principles with practical data and experimental guidance. The key takeaway is that 1-chlorooctane, with its long alkyl chain and single chloro group, exhibits high solubility in nonpolar and moderately polar organic solvents, while being virtually insoluble in water. For applications demanding precise solubility values, the provided experimental protocol offers a robust methodology. A thorough understanding and application of the principles and data presented herein will undoubtedly facilitate more efficient and effective utilization of 1-chlorooctane in research, development, and industrial processes.

References

-

1-chlorooctane. (n.d.). In webbook.nist.gov. Retrieved January 3, 2026, from [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Sheet1 - Hansen Solubility Parameters. (n.d.). Retrieved January 3, 2026, from [Link]

- 1-Chlorooctane: Comprehensive Overview and Applications. (n.d.).

-

Experiment 1. Solubility of Organic Compounds | PDF | Solution. (n.d.). Retrieved January 3, 2026, from [Link]

- 1-Chlorooctane: Comprehensive Overview and Applications. (n.d.).

-

Experiment 2 # Solubility 13. (n.d.). Retrieved January 3, 2026, from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). Retrieved January 3, 2026, from [Link]

-

Hansen solubility parameter. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved January 3, 2026, from [Link]

-

1-Chlorooctane | C8H17Cl | CID 8142. (n.d.). Retrieved January 3, 2026, from [Link]

-

1-Chlorooctane Solution. (n.d.). Retrieved January 3, 2026, from [Link]

-

1-Chlorooctane. (n.d.). In chembk.com. Retrieved January 3, 2026, from [Link]

-

1-Chlorooctane 99%. (n.d.). Retrieved January 3, 2026, from [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. (n.d.). Retrieved January 3, 2026, from [Link]

-

1-Chlorooctane Solution (S-10043M5). (n.d.). Retrieved January 3, 2026, from [Link]

-

1-Octylchloride. (n.d.). In chembk.com. Retrieved January 3, 2026, from [Link]

-

Tetrahydrofuran. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]

- SOLUBILITY DATA SERIES. (n.d.).

-

Tetrahydrofuran | Solubility of Things. (n.d.). Retrieved January 3, 2026, from [Link]

-

Showing Compound Tetrahydrofuran (FDB021917). (n.d.). In FooDB. Retrieved January 3, 2026, from [Link]

-

Toluene | C6H5CH3 | CID 1140. (n.d.). Retrieved January 3, 2026, from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. nbinno.com [nbinno.com]

- 3. 1-Chlorooctane | 57214-71-8 | Benchchem [benchchem.com]

- 4. 1-Chlorooctane | 111-85-3 [chemicalbook.com]

- 5. hansen-solubility.com [hansen-solubility.com]

- 6. 1-chlorooctane [chemister.ru]

- 7. chembk.com [chembk.com]

- 8. 1-Chlorooctane Solution - Octyl Chloride Analytical Standard at Best Price [nacchemical.com]

- 9. 1-Chlorooctane 99% [qiji-chem.com]

- 10. 1-Chlorooctane | C8H17Cl | CID 8142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 12. solubilityofthings.com [solubilityofthings.com]

1-Chlorooctane spectroscopic data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Chlorooctane

Authored by: A Senior Application Scientist

Foreword

In the landscape of organic synthesis and material science, the precise characterization of chemical intermediates is paramount. 1-Chlorooctane (C₈H₁₇Cl), a versatile alkylating agent and precursor in the synthesis of organometallics, surfactants, and polymers, serves as a quintessential example of a compound whose utility is intrinsically linked to its structural purity.[1][2][3] This guide provides an in-depth analysis of the core spectroscopic techniques employed in the structural elucidation and quality control of 1-chlorooctane: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a mere recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a practical and theoretical framework for interpreting the spectroscopic data of 1-chlorooctane. By understanding the causality behind the observed spectral features, scientists can confidently verify the identity, purity, and structural integrity of this critical chemical building block.

Molecular Structure and Physicochemical Properties

1-Chlorooctane is a primary alkyl halide consisting of an eight-carbon chain with a chlorine atom at the terminal position.[4][5] Its physical and chemical behaviors are largely dictated by the interplay between the nonpolar alkyl chain and the polar carbon-chlorine bond.

| Property | Value |

| Molecular Formula | C₈H₁₇Cl[6][7][8][9][10] |

| Molecular Weight | 148.67 g/mol [1][2][6][7][8][9][10][11] |

| CAS Number | 111-85-3[6][7][8][9][10] |

| Appearance | Colorless to slightly yellow liquid[1][3][12] |

| Boiling Point | 183 °C[1][3][12] |

| Melting Point | -61 °C[1][3][12] |

| Density | 0.875 g/mL at 25 °C[1][3] |

| Solubility | Sparingly soluble in water (0.02 g/L), but miscible with organic solvents like alcohol and ether.[1] |

Molecular Structure Diagram

Caption: Molecular structure of 1-Chlorooctane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. For 1-chlorooctane, the electron-withdrawing effect of the chlorine atom deshields the adjacent protons, causing their signal to appear further downfield.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a (CH₃) | ~0.89 | Triplet | 3H |

| b-g (-(CH₂)₆-) | ~1.2-1.8 | Multiplet | 12H |

| h (-CH₂-Cl) | ~3.53 | Triplet | 2H |